![molecular formula C16H14F3N3O4S B2776486 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034241-66-0](/img/structure/B2776486.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
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Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on the compound's pharmacological properties, mechanisms of action, and efficacy against various biological targets.
- Molecular Formula : C17H16N6O3S
- Molecular Weight : 384.4 g/mol
- Structural Characteristics : The compound features a benzo[c][1,2,5]thiadiazole core with substituents that enhance its lipophilicity and potential bioactivity.
Anticancer Properties
Several studies have investigated the anticancer properties of compounds structurally related to this compound. These studies often utilize human cancer cell lines to assess cytotoxicity and apoptotic effects.
Key Findings :
- In vitro Studies : Research has shown that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against glioblastoma cells (LN229) using assays such as MTT and colony formation tests .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Thiadiazole Derivative A | 5.0 | LN229 |
Thiadiazole Derivative B | 4.5 | HeLa |
N-(1,3-dimethyl...) | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiadiazole derivatives have been reported to show moderate to good antibacterial and antifungal activities against a variety of pathogens.
Case Studies :
- A study on 1,3-thiadiazole derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.
Comparative Analysis with Related Compounds
To better understand the efficacy of N-(1,3-dimethyl...) compared to related compounds, a comparative analysis was conducted based on binding affinities and biological activity profiles.
Compound | Binding Affinity (kcal/mol) | Activity Type |
---|---|---|
Temozolomide | -5.7 | Anticancer |
1,3-Thiadiazole Derivative A | -9.0 | Anticancer |
N-(1,3-dimethyl...) | TBD | TBD |
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-21-12-8-7-10(9-13(12)22(2)27(21,24)25)20-15(23)11-5-3-4-6-14(11)26-16(17,18)19/h3-9H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMWRCSEDFCQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC(F)(F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.